Cas no 2229048-76-2 (3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine)
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine
- EN300-1971790
- 2229048-76-2
-
- Inchi: 1S/C13H12F2N2/c14-13(15)7-12(16,8-13)10-4-3-9-2-1-5-17-11(9)6-10/h1-6H,7-8,16H2
- InChI Key: LNHBBHDIJDCOOB-UHFFFAOYSA-N
- SMILES: FC1(CC(C2C=CC3=CC=CN=C3C=2)(C1)N)F
Computed Properties
- Exact Mass: 234.09685472g/mol
- Monoisotopic Mass: 234.09685472g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.9Ų
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1971790-0.05g |
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine |
2229048-76-2 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1971790-0.1g |
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine |
2229048-76-2 | 0.1g |
$1307.0 | 2023-09-16 | ||
| Enamine | EN300-1971790-0.25g |
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine |
2229048-76-2 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-1971790-0.5g |
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine |
2229048-76-2 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-1971790-1.0g |
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine |
2229048-76-2 | 1g |
$1701.0 | 2023-05-31 | ||
| Enamine | EN300-1971790-2.5g |
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine |
2229048-76-2 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-1971790-5.0g |
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine |
2229048-76-2 | 5g |
$4930.0 | 2023-05-31 | ||
| Enamine | EN300-1971790-10.0g |
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine |
2229048-76-2 | 10g |
$7312.0 | 2023-05-31 | ||
| Enamine | EN300-1971790-1g |
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine |
2229048-76-2 | 1g |
$1485.0 | 2023-09-16 | ||
| Enamine | EN300-1971790-5g |
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine |
2229048-76-2 | 5g |
$4309.0 | 2023-09-16 |
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine
Introduction to 3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine (CAS No: 2229048-76-2)
3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine, identified by the chemical formula CAS No. 2229048-76-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a cyclobutane ring substituted with fluorine atoms and an amine group, further functionalized with a quinoline moiety. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.
The quinolin-7-yl substituent in the molecular structure is particularly noteworthy, as quinoline derivatives have a long history of use in medicinal chemistry. Quinolines and their analogs are well-known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The incorporation of a quinoline ring into the 3,3-difluoro-cyclobutan-1-amine backbone not only enhances the molecular complexity but also potentially extends its pharmacological profile. This structural design allows for interactions with biological targets that might not be accessible to simpler molecules.
The presence of fluorine atoms at the 3,3-difluoro positions introduces unique electronic and steric properties to the molecule. Fluorine substitution is a common strategy in drug design due to its ability to modulate metabolic stability, binding affinity, and lipophilicity. In this context, the fluorine atoms in 3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine are expected to influence its interaction with biological targets, potentially enhancing its efficacy and selectivity. Recent studies have demonstrated that fluorinated heterocycles can exhibit improved pharmacokinetic properties, making them attractive for pharmaceutical applications.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The cyclobutane ring provides a rigid scaffold that can be further modified to create molecules with tailored biological activities. Additionally, the amine group offers opportunities for further functionalization, allowing chemists to explore various chemical transformations that could lead to novel derivatives with enhanced therapeutic potential.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of complex molecules like 3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine with greater accuracy. These tools have been instrumental in identifying potential binding sites on biological targets and predicting how modifications to the molecule might affect its activity. Such insights are crucial for guiding synthetic efforts and optimizing lead compounds for clinical development.
The quinoline moiety in particular has been the focus of numerous studies due to its versatility and broad range of biological activities. For instance, some quinoline derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer progression. The combination of these properties with the unique structural features of 3,3-difluoro-cyclobutan-1-amine suggests that this compound could be a valuable tool in the search for new anticancer agents.
In addition to its potential applications in oncology, 3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine may also find utility in other therapeutic areas. For example, quinoline derivatives have been explored as antiviral agents due to their ability to interfere with viral replication processes. The structural motifs present in this compound could potentially be leveraged to develop treatments for viral infections such as HIV or influenza.
The synthesis of 3,3-difluoro-1-(quinolin-7-yl)cyclobutan-1-amine presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms into a cyclobutane ring requires careful control over reaction conditions to ensure high yields and purity. However, recent advances in synthetic methodologies have made it possible to achieve these objectives with increasing efficiency.
One particularly promising approach involves transition-metal-catalyzed reactions that can facilitate the formation of carbon-carbon bonds while maintaining high selectivity. These methods have been used successfully to construct complex cyclic structures like the one found in 3,3-difluoro-cyclobutan-1-am ine, enabling researchers to access novel molecular scaffolds with ease.
The development of new synthetic routes has also been accompanied by improvements in analytical techniques for characterizing complex molecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structure of 3,3-difluoro - 1-(quinolin - 7 - yl) - cyclobutan - 1 - am ine and ensuring its purity before proceeding with biological evaluations.
In conclusion, 3 , 3 - difluoro - 1 - (quinolin - 7 - yl) - cyclobutan - 1 - am ine (CAS No: 2229048 - 76 - 2) is a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination of functional groups makes it an attractive candidate for further exploration , particularly in the development of novel therapeutic agents . As our understanding of molecular interactions continues to grow , compounds like this one are likely to play an increasingly important role in addressing unmet medical needs .
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